molecular formula C17H20FN3 B7445532 7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane

7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane

Cat. No.: B7445532
M. Wt: 285.36 g/mol
InChI Key: LQGUIUDOIDSFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of azaspiro compounds. It features a spirocyclic structure with a quinoline moiety, which is known for its diverse biological activities. The presence of a fluorine atom on the quinoline ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane can be achieved through various synthetic routes. One common method involves the reaction of 8-fluoroquinoline with a suitable diazaspirodecane precursor under specific conditions. For instance, the reaction can be carried out in the presence of a palladium catalyst and a phosphine ligand, which facilitates the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to DNA gyrase and topoisomerase IV, enzymes involved in DNA replication. By stabilizing the enzyme-DNA complex, it inhibits DNA synthesis, leading to cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane is unique due to its spirocyclic structure combined with a fluorinated quinoline moiety. This combination enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

7-(8-fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3/c18-14-4-1-3-13-15(5-8-20-16(13)14)21-10-2-6-17(12-21)7-9-19-11-17/h1,3-5,8,19H,2,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGUIUDOIDSFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)C3=C4C=CC=C(C4=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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